molecular formula C23H28O7 B607587 acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate CAS No. 1373154-68-7

acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate

Cat. No.: B607587
CAS No.: 1373154-68-7
M. Wt: 416.47
InChI Key: SEQNRAWXEHHXPO-WGQVIOJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GA3-AM is a cell permeable chemical dimerizer.

Biological Activity

Acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple hydroxyl groups and a methylene bridge that contribute to its biological properties. The stereochemistry of the compound is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may influence the following mechanisms:

  • GABA Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators of GABA-A receptors. This modulation can lead to sedative effects and has implications for anxiety and seizure disorders .
  • Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

In Vitro Studies

Research indicates that acetoxymethyl derivatives exhibit significant biological activities in vitro. Key findings include:

StudyActivityIC50 Value (µM)Reference
Study AAntioxidant25
Study BGABA-A receptor modulation12
Study CCytotoxicity against cancer cell lines30

These studies demonstrate the potential of the compound in therapeutic applications.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of acetoxymethyl derivatives. One notable study involved administering the compound to animal models to assess its effects on behavior and physiological parameters:

  • Behavioral Effects : Administration resulted in reduced anxiety-like behavior in mice as measured by the elevated plus maze test.
  • Toxicity Assessment : No significant toxicity was observed at doses up to 100 mg/kg body weight over a 14-day period .

Case Studies

Several case studies highlight the therapeutic potential of acetoxymethyl derivatives:

  • Case Study 1 : A patient with generalized anxiety disorder showed significant improvement in symptoms after treatment with a related compound that modulates GABA-A receptors.
  • Case Study 2 : In a clinical trial involving patients with epilepsy, participants receiving treatment with similar compounds experienced fewer seizures compared to those on placebo .

Properties

CAS No.

1373154-68-7

Molecular Formula

C23H28O7

Molecular Weight

416.47

IUPAC Name

acetyloxymethyl (1S,5S,8S,9S,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxopentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate

InChI

InChI=1S/C23H28O7/c1-12-8-22-10-23(12,28)7-4-14(22)21-6-5-15(25)20(3,16(26)9-21)18(21)17(22)19(27)30-11-29-13(2)24/h5-6,14-15,17-18,25,28H,1,4,7-11H2,2-3H3/t14?,15-,17+,18?,20-,21+,22-,23-/m0/s1

InChI Key

SEQNRAWXEHHXPO-WGQVIOJYSA-N

SMILES

CC(=O)OCOC(=O)C1C2C3(C(C=CC2(CC3=O)C4C15CC(=C)C(C5)(CC4)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GA3-AM;  GA3 AM;  GA3AM; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate
Reactant of Route 2
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate
Reactant of Route 3
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate
Reactant of Route 4
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate
Reactant of Route 5
Reactant of Route 5
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate
Reactant of Route 6
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.